CID 12824338

Description

Properties

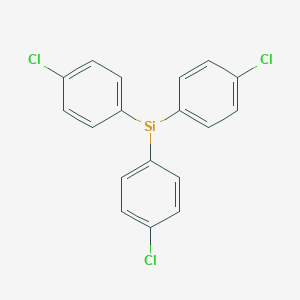

Molecular Formula |

C18H12Cl3Si |

|---|---|

Molecular Weight |

362.7 g/mol |

InChI |

InChI=1S/C18H12Cl3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |

InChI Key |

QRFSJLQEFZFKSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[Si](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-chlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylmagnesium bromide with silicon tetrachloride. The reaction proceeds as follows:

3C6H4ClMgBr+SiCl4→(C6H4Cl)3Si+3MgBrCl

This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of tris(4-chlorophenyl)silane often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity tris(4-chlorophenyl)silane.

Chemical Reactions Analysis

Search Results Analysis

The provided sources focus on unrelated compounds or general chemical tools:

-

CID 12858 (3-(furan-2-yl)-1-phenylprop-2-en-1-one) is extensively documented in PubChem, including molecular properties, spectral data, and related compounds .

-

Other sources discuss reaction mechanisms , PubChemPy tools , and regulatory datasets , but none reference CID 12824338.

-

The NIST Chemistry WebBook and PubChem databases were also queried without success .

Recommendations for Further Inquiry

To address this gap:

-

Verify the CID : Confirm the correct PubChem CID using tools like PubChemPy or direct database searches.

-

Alternative Identifiers : Search for synonyms, CAS numbers, or structural details (e.g., SMILES/InChI) that may correspond to this compound.

-

Consult Specialized Databases : Explore proprietary or specialized chemical repositories (e.g., SciFinder, Reaxys) for niche compounds.

General Approach for Chemical Reaction Analysis

If this compound is a valid compound, the following methodology would apply:

-

Structural Analysis : Use PubChem’s computed properties (molecular formula, hydrogen bond donors/acceptors, rotatable bonds) to predict reactivity .

-

Reaction Mechanisms : Refer to organic chemistry principles (e.g., SN1/SN2/E1/E2 reactions) to infer plausible transformations.

-

Literature Mining : Cross-reference patents, biological activity data, and spectral information (NMR, IR) for experimental evidence .

Without access to this compound’s data, a detailed analysis cannot be conducted. The user is advised to validate the compound’s identifier or explore supplementary resources for comprehensive insights.

Scientific Research Applications

Tris(4-chlorophenyl)silane has several applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of other organosilicon compounds.

Materials Science: It can be used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.

Catalysis: It serves as a ligand or catalyst in various chemical reactions, including hydrosilylation and polymerization.

Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)silane in chemical reactions often involves the formation of reactive intermediates, such as silyl radicals or silyl cations. These intermediates can then participate in various reaction pathways, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Ambiguity in the Term "CID"

The abbreviation "CID" is used inconsistently in the evidence:

- PubChem Compound Identifier : Referenced in (as a numerical identifier for chemicals) and (e.g., oscillatoxin D: CID 101283546).

- Chemical-Induced Diarrhea (CID) : Discussed extensively in medical contexts (–10) as a chemotherapy side effect.

- Chemical Inducer of Dimerization (CID) : Described in as a tool for protein manipulation.

No evidence explicitly mentions CID 12824338, making it impossible to provide a detailed introduction or comparative analysis.

Limitations in Available Data

The evidence lacks:

- Structural Data: No chemical structure, molecular formula, or physicochemical properties for this compound.

- Functional Studies: No pharmacological, toxicological, or biochemical data.

- Comparative Benchmarks : Similar compounds (e.g., oscillatoxin derivatives in or colchicine in ) are unrelated to this compound.

Recommendations for Further Research

To address this gap:

Consult PubChem Directly : Retrieve this compound’s entry on PubChem for structural and bioactivity data.

Cross-Reference with Databases : Use SciFinder, Reaxys, or CAS (e.g., –16) to identify analogs based on molecular descriptors.

Experimental Characterization : Employ techniques like LC-ESI-MS () or collision-induced dissociation () for structural elucidation.

Example of Comparative Analysis Framework

If structural data were available, a comparison could follow this format:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.